ethyl 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxylate
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Overview
Description
Ethyl 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with an ethyl ester group, a sulfonyl group attached to a chlorophenyl ring, and a prolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides.
Attachment of the Chlorophenyl Ring: The chlorophenyl ring can be attached through nucleophilic substitution reactions.
Esterification: The ethyl ester group can be introduced through esterification reactions using ethanol and acid catalysts.
Prolyl Group Addition: The prolyl group can be added through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl ring or the piperidine ring.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted piperidine or chlorophenyl derivatives.
Hydrolysis: Formation of carboxylic acid derivatives.
Scientific Research Applications
Ethyl 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of enzyme activity. The piperidine ring can interact with receptor sites, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-{1-[(4-methylphenyl)sulfonyl]prolyl}piperidine-4-carboxylate: Similar structure but with a methyl group instead of a chlorine atom.
Ethyl 1-{1-[(4-bromophenyl)sulfonyl]prolyl}piperidine-4-carboxylate: Similar structure but with a bromine atom instead of a chlorine atom.
Ethyl 1-{1-[(4-fluorophenyl)sulfonyl]prolyl}piperidine-4-carboxylate: Similar structure but with a fluorine atom instead of a chlorine atom.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Biological Activity
Ethyl 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxylate is a synthetic compound belonging to the piperidine derivatives class. Its unique structural features, including a sulfonyl group and a chlorophenyl ring, suggest potential biological activities that warrant detailed exploration. This article reviews the compound's biological activity, synthesis, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following structure:
- Molecular Formula: C₁₆H₂₀ClN₁O₄S
- Molecular Weight: Approximately 351.85 g/mol
This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. The sulfonyl group is believed to enhance binding affinity, facilitating enzyme inhibition and receptor modulation. The piperidine ring serves as a critical component in interacting with biological targets, impacting various physiological processes.
1. Enzyme Inhibition
Research indicates that compounds similar to this compound demonstrate significant enzyme inhibitory properties. For instance, studies on related piperidine derivatives have shown:
- Acetylcholinesterase (AChE) Inhibition: Compounds with similar structures have displayed strong AChE inhibitory activity, which is crucial for treating neurological disorders.
Compound | IC50 (µM) |
---|---|
Compound A | 12.8 |
Compound B | 14.5 |
Ethyl derivative | Not specified |
2. Antibacterial Activity
The antibacterial potential of this compound has been explored through various assays. In studies involving similar sulfonamide-containing compounds, moderate to strong activity was observed against bacterial strains such as Salmonella typhi and Bacillus subtilis.
Bacterial Strain | Activity Level |
---|---|
Salmonella typhi | Moderate to strong |
Bacillus subtilis | Moderate to strong |
Other strains | Weak to moderate |
3. Anti-inflammatory and Analgesic Properties
Investigations into the therapeutic applications of piperidine derivatives have indicated potential anti-inflammatory and analgesic effects, suggesting that this compound may also possess similar properties.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:
- Study on Sulfonamide Derivatives: Research demonstrated that sulfonamide functionalities significantly enhance antibacterial activity and enzyme inhibition capabilities in synthesized compounds .
- Dynamic Combinatorial Chemistry (DCC): A study utilized DCC to discover novel inhibitors based on similar piperidine structures, revealing promising results in terms of binding affinity and potency against various biological targets .
Properties
IUPAC Name |
ethyl 1-[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O5S/c1-2-27-19(24)14-9-12-21(13-10-14)18(23)17-4-3-11-22(17)28(25,26)16-7-5-15(20)6-8-16/h5-8,14,17H,2-4,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBTWXVUJGAJJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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